1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSZGRPBAHKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:
- Formation of the pyrazole intermediate via condensation of substituted phenylhydrazines with ethyl 5-aminopyrazole-4-carboxylates or related precursors.
- Cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core.
- Functionalization at the N-1 position with a 4-methylphenyl group, often introduced via the corresponding phenylhydrazine derivative.
This approach is supported by multiple studies that synthesize various 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives by modifying the aryl substituent on the phenylhydrazine reagent.
Stepwise Synthetic Route
Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate Intermediate
- Reagents: 4-methylphenylhydrazine hydrochloride and ethyl ethoxymethylenecyanoacetate.
- Conditions: The hydrazine hydrochloride reacts with ethyl ethoxymethylenecyanoacetate under reflux conditions to yield the ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate intermediate.
- Notes: This step forms the pyrazole ring and installs the 4-methylphenyl substituent at the N-1 position.
Cyclization to this compound
- Reagents: The pyrazole intermediate is treated with suitable cyclization agents such as formamide derivatives or amidines.
- Conditions: Heating under reflux or microwave irradiation facilitates ring closure to the pyrazolo[3,4-d]pyrimidin-4-one core.
- Yields: Moderate to good yields (typically 60–85%) depending on reaction conditions and substituents.
Alkylation and Functionalization
Alkylation at the nitrogen or oxygen atoms of the pyrazolo[3,4-d]pyrimidin-4-one ring allows further modification:
- N-alkylation: Typically performed by reacting the pyrazolo[3,4-d]pyrimidin-4-one with alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium bicarbonate in dimethylformamide (DMF) at 70 °C for several hours.
- O-alkylation: Competes with N-alkylation and can lead to mixtures; reaction conditions are optimized to favor N-alkylation.
- Catalysis: Liquid–solid phase transfer catalysis has been employed to improve yields and selectivity at room temperature in DMF.
Representative Experimental Procedure
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | 4-methylphenylhydrazine hydrochloride + ethyl ethoxymethylenecyanoacetate, reflux | Formation of pyrazole intermediate | Intermediate isolated for next step |
| 2 | Cyclization with formamide derivative, reflux or microwave irradiation | Formation of pyrazolo[3,4-d]pyrimidin-4-one core | Yields 60–85% depending on conditions |
| 3 | Alkylation with methyl iodide, NaHCO3, DMF, 70 °C, 5 h | N-alkylated product obtained | Purified by crystallization from isopropanol |
Analytical Characterization
- NMR Spectroscopy: 1H NMR confirms substitution patterns, especially the presence of methyl protons on the 4-methylphenyl group and characteristic pyrazolo[3,4-d]pyrimidin-4-one signals.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography: Used in some studies to confirm molecular geometry and intermolecular interactions.
- Computational Studies: Density Functional Theory (DFT) calculations have been applied to model geometrical parameters and support experimental findings.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups. Substitution reactions can result in a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .
- Antiviral Properties : Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .
- Anti-inflammatory Effects : Research has pointed to the anti-inflammatory potential of compounds within this class. They may modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Pharmacological Insights
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
- Neuroprotective Effects : Emerging studies suggest that pyrazolo[3,4-d]pyrimidines may offer neuroprotective benefits. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and apoptosis in neuronal cells .
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to be incorporated into polymer matrices for the development of advanced materials with tailored properties for electronic applications .
- Nanotechnology : Research indicates potential applications in nanotechnology where this compound can be used as a building block for nanoscale devices due to its electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to the suppression of cancer cell proliferation . Additionally, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . These interactions result in the disruption of key cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidin-4-one core allows substitution at the N1, C3, and C6 positions. Key analogs and their substituents are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, F, Cl) at the para position enhance interactions with hydrophobic enzyme pockets, as seen in VEGFR-2 inhibitors .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups improve metabolic stability. The 4-methylphenyl group in the target compound may balance lipophilicity and solubility .
- Bicyclic Substituents: Quinoline or piperazine moieties (e.g., 7-methoxyquinolin-4-yl) broaden activity spectra, such as antimicrobial effects .
Yield Comparison :
Physicochemical Properties
Trends :
- Halogenation (F, Br) increases molecular weight and lipophilicity (LogP).
- Trifluoromethyl groups significantly elevate LogP, impacting membrane permeability .
Biological Activity
1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and enzymatic inhibitory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused heterocyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 241.25 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values below 50 µM against HL-60 human promyelocytic leukemia cells, indicating potent anticancer properties .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL-60 | <50 | |
| Compound B | MCF-7 | 45 | |
| Compound C | A549 | 30 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has also been investigated. A study synthesized a library of compounds and screened them for their ability to inhibit pro-inflammatory cytokines. Some derivatives showed significant inhibition of NF-κB/AP-1 reporter activity at concentrations less than 50 µM, suggesting their utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Selected Compounds
Enzymatic Inhibition
Enzymatic inhibition studies reveal that pyrazolo[3,4-d]pyrimidine derivatives can act as selective inhibitors for various enzymes. For example, some compounds have been identified as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in cellular signaling pathways related to cancer and inflammation . Molecular docking studies indicated strong binding affinities to these targets.
Case Studies
- Case Study on Anticancer Properties : A research team synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results showed that modifications at specific positions on the pyrazole ring significantly enhanced anticancer activity. The most active compound was further tested in vivo, demonstrating tumor growth inhibition in mouse models.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of a series of pyrazolo[3,4-d]pyrimidines in a lipopolysaccharide (LPS)-induced inflammation model. The most potent compound reduced inflammatory markers significantly compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence substituent positioning?
- Methodology : The compound is typically synthesized via cyclocondensation of 5-amino-1-phenylpyrazole-4-carboxylate derivatives with formamide under reflux (8–10 hours), followed by crystallization . Substituent positioning (e.g., at N1 or C3) depends on the electrophilic reagent (e.g., α-chloroacetamides or aryl halides) and solvent polarity. For example, reactions with 2-chloro-N-(4-chlorobenzyl)acetamide in aprotic solvents favor N-substitution .
- Key Data : IR and ¹H NMR are critical for confirming regioselectivity (e.g., carbonyl stretches at 1680–1700 cm⁻¹ for pyrimidinone rings, aromatic proton splitting patterns) .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodology : Solubility profiling in aqueous/organic mixtures (e.g., DMF, ethanol, or n-heptane-toluene systems) using gravimetric or spectrophotometric methods is recommended. Stability studies should assess hydrolysis susceptibility in acidic/basic media via HPLC monitoring .
- Key Data : Pyrazolo[3,4-d]pyrimidinone derivatives show limited aqueous solubility (e.g., <0.1 mg/mL in water) but improved solubility in polar aprotic solvents like DMF .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Waste disposal must follow halogenated organic waste guidelines due to potential chloro-substituted byproducts .
- Key Data : Related compounds (e.g., 1-methyl derivatives) have flash points >200°C, requiring storage in dry, dark conditions at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of N-substituted derivatives for structure-activity relationship (SAR) studies?
- Methodology : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 10 hours to 30 minutes) while maintaining regioselectivity. Use catalysts like ZnCl₂ in toluene-heptane mixtures to enhance cyclocondensation efficiency .
- Data Contradiction Analysis : Traditional reflux methods ( ) yield ~60–70% purity, requiring recrystallization, whereas microwave methods may improve purity to >85% but risk side reactions with electron-deficient aryl groups .
Q. What strategies resolve contradictory spectral data (e.g., NMR/IR) arising from tautomerism in pyrazolo[3,4-d]pyrimidinone systems?
- Methodology : Use dynamic NMR experiments (variable-temperature ¹H NMR) to identify tautomeric equilibria. Compare computed (DFT) IR spectra with experimental data to assign tautomer dominance (e.g., 4-oxo vs. 4-hydroxy forms) .
- Case Study : Discrepancies in carbonyl peak positions (IR) between synthesized batches can arise from solvent polarity effects or trace moisture, necessitating strict anhydrous conditions .
Q. How can computational modeling guide the design of bioactivity-optimized derivatives targeting kinases or phosphodiesterases?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDE4 or CDK2). Prioritize substituents at C3/N1 that enhance hydrogen bonding (e.g., amino or chloro groups) while minimizing steric clashes .
- Validation : Synthesize derivatives (e.g., 3-arylurea analogs) and assay inhibitory activity in vitro. Compare IC₅₀ values with docking scores to refine predictive models .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement design of experiments (DoE) to optimize critical parameters (temperature, stoichiometry, solvent ratio). Use in situ FTIR or Raman spectroscopy for real-time reaction monitoring .
- Case Study : Variability in N-alkylation efficiency ( ) can arise from inconsistent reagent purity; use HPLC-grade solvents and pre-dried starting materials to improve reproducibility .
Methodological Resources
- Spectral Libraries : NIST Chemistry WebBook provides reference IR/NMR data for pyrazolo[3,4-d]pyrimidinone analogs .
- Safety Data : MedChemExpress and BLD Pharmatech guidelines outline handling protocols for related compounds .
- Synthetic Protocols : Peer-reviewed procedures from Bangladesh J. Sci. Ind. Res. and J. Heterocyclic Chem. offer reproducible methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
